Comprehensive Technical Guide on 3-Bromo-4-chloro-2-hydrazinylpyridine: Synthesis, Properties, and Applications in Drug Discovery
Comprehensive Technical Guide on 3-Bromo-4-chloro-2-hydrazinylpyridine: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
3-Bromo-4-chloro-2-hydrazinylpyridine (CAS: 917969-29-0) is a highly functionalized, polyhalogenated heterocyclic building block of significant importance in modern organic synthesis and drug discovery[1]. Featuring a pyridine core adorned with orthogonal reactive sites—a nucleophilic hydrazine group at the C2 position, a sterically demanding bromine at C3, and a chlorine at C4—this compound serves as a critical intermediate for the construction of complex fused heterocycles[1][2]. Its primary utility lies in the synthesis of pyrazolo[3,4-b]pyridines and triazolopyridines, which are recognized as privileged pharmacophores in medicinal chemistry, particularly in the development of targeted kinase inhibitors[2][3].
Physicochemical Profiling
Understanding the fundamental properties of this building block is essential for optimizing reaction conditions and ensuring proper handling. The quantitative data is summarized below.
| Property | Value / Description |
| Product Name | 3-Bromo-4-chloro-2-hydrazinylpyridine |
| CAS Number | 917969-29-0 |
| Molecular Formula | C5H5BrClN3 |
| Molecular Weight | 222.47 g/mol |
| IUPAC Name | (3-bromo-4-chloropyridin-2-yl)hydrazine |
| Canonical SMILES | C1=CN=C(C(=C1Cl)Br)NN |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) |
| Stability | Sensitive to prolonged light and moisture exposure; prone to oxidation |
Synthetic Methodology & Mechanistic Causality
The synthesis of 3-Bromo-4-chloro-2-hydrazinylpyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. The most common and commercially viable starting material is 3-bromo-2,4-dichloropyridine[4][5].
Mechanistic Causality
In a dihalopyridine system such as 3-bromo-2,4-dichloropyridine, both the C2 and C4 positions are activated toward nucleophilic attack by the electron-withdrawing nature of the halogens. However, the C2 position is significantly more electrophilic due to the direct alpha-effect of the adjacent endocyclic pyridine nitrogen. When treated with hydrazine hydrate, the terminal nitrogen lone pair attacks the C2 carbon, forming a stabilized Meisenheimer complex. The subsequent elimination of the chloride ion restores aromaticity. While the steric bulk of the C3 bromine atom provides some hindrance, it does not override the overwhelming electronic activation at C2, ensuring high regioselectivity over the C4 position.
Experimental Protocol: Regioselective Synthesis
This self-validating protocol ensures high yield and purity through controlled stoichiometry and strategic workup.
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-bromo-2,4-dichloropyridine in anhydrous 1,4-dioxane or ethanol to achieve a 0.2 M concentration.
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Reagent Addition: Under an inert nitrogen atmosphere, add 3.0 to 5.0 equivalents of hydrazine monohydrate dropwise at room temperature. The excess hydrazine serves a dual purpose: acting as the nucleophile and as an acid scavenger for the generated HCl byproduct.
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Reaction Execution: Heat the reaction mixture to 80–100 °C (reflux) for 4–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
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Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the volatile solvent. Dilute the residue with ice-cold distilled water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure 3-Bromo-4-chloro-2-hydrazinylpyridine[1].
Synthetic workflow from 3-bromo-2,4-dichloropyridine to fused pyrazolo[3,4-b]pyridine scaffolds.
Downstream Applications & Pharmacological Relevance
The strategic placement of the hydrazine moiety and the C3 bromine makes 3-Bromo-4-chloro-2-hydrazinylpyridine an ideal precursor for transition-metal-catalyzed cross-coupling and intramolecular cyclization.
Synthesis of Pyrazolopyridines
By reacting the hydrazine group with a three-carbon electrophile (e.g., 1,3-diketones or α,β -unsaturated nitriles), the system undergoes condensation followed by intramolecular cyclization onto the C3 position. This ring closure—often facilitated by palladium-catalyzed Buchwald-Hartwig amination if the C3 halogen requires activation—forms the pyrazolo[3,4-b]pyridine core[2][3].
Pharmacological Impact in Systems Biology
Pyrazolopyridines are bioisosteres of indazoles and purines, making them excellent ATP-competitive inhibitors for various protein kinases[2][3]. Derivatives synthesized from this building block are actively investigated in oncology and immunology, specifically targeting the JAK/STAT, CDK, and TGF- β signaling pathways[3]. By binding to the hinge region of the kinase domain, these compounds prevent ATP binding, thereby halting downstream phosphorylation cascades that drive tumor proliferation and survival.
Mechanism of action for pyrazolopyridine-based kinase inhibitors in the JAK/STAT pathway.
Handling, Stability, and Analytical Characterization
To ensure reproducibility and scientific integrity in drug development pipelines, rigorous analytical validation of the synthesized intermediate is required.
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Storage Conditions: The compound should be stored at 2–8 °C under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the electron-rich hydrazine moiety. It must be protected from direct light to avoid radical-induced dehalogenation[1].
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Analytical Characterization:
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1H NMR (DMSO-d6 or CDCl3): The spectrum will feature characteristic broad singlets for the hydrazine protons (-NH-NH2) typically appearing between 4.0 and 8.0 ppm, depending on solvent hydrogen bonding. The remaining pyridine protons (C5 and C6) will appear as a pair of doublets with ortho-coupling ( J≈5.0−5.5 Hz) in the aromatic region (7.0 - 8.5 ppm).
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LC-MS Verification: The compound will exhibit a highly distinct isotopic pattern due to the presence of one bromine ( 79 Br, 81 Br) and one chlorine ( 35 Cl, 37 Cl) atom. The [M+H]+ peak should be observed at m/z 222, 224, and 226 with an approximate intensity ratio of 3:4:1 , definitively confirming the molecular formula C5H5BrClN3.
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References
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ResearchGate. "Structure of pyrazolopyridine hydrazide ligand for complexation". ResearchGate.[Link]
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ResearchGate. "Pyrazolopyridine: An efficient pharmacophore in recent drug design and development". ResearchGate.[Link]
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Innovative Labs. "Manufacturer of Pharmaceutical Intermediates, Customized Products Tailored to Client Specifications". Innovative Labs. [Link]
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Google Patents. "US Patent 7,572,808 B2". Googleapis.[Link]
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